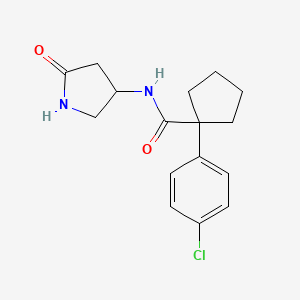

1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their properties, which can provide insights into the compound of interest.

Synthesis Analysis

The synthesis of related compounds, such as the 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, involves the introduction of various substituents to the benzene ring and the formation of carbohydrazide derivatives with heterocyclic moieties . Although the exact synthesis of 1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide is not detailed, similar synthetic routes could potentially be applied, with adjustments to the starting materials and reaction conditions to accommodate the different substitution pattern on the benzene ring and the cyclopentanecarboxamide moiety.

Molecular Structure Analysis

The structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was confirmed using X-ray diffraction analysis . This suggests that similar analytical techniques could be employed to determine the molecular structure of 1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide, ensuring the correct assembly of the molecular framework and the positions of the substituents.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound . However, the related compounds exhibit reactivity typical of carboxamides and chlorophenyl groups . These functionalities may undergo further chemical transformations, such as nucleophilic substitution reactions for the chlorophenyl group or condensation reactions involving the carboxamide moiety.

Physical and Chemical Properties Analysis

The physical properties, such as melting temperatures (Tm), of a series of N-(chlorophenyl)pyridinecarboxamides were studied and found to depend on lattice energy and molecular symmetry . By analogy, the physical properties of 1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide could be influenced by similar factors. The chemical properties, including potential antioxidant activity, could be inferred from the related compounds, which were identified as potent antioxidants . The presence of the chlorophenyl and carboxamide groups could also affect the compound's reactivity and interaction with biological targets.

Scientific Research Applications

Anticancer and Antimicrobial Activities

The quest for novel heterocyclic compounds with significant biological activities has led to the synthesis of compounds incorporating 1-(4-chlorophenyl) moieties, which have been studied for their potential anticancer and antimicrobial properties. For instance, compounds with a structure incorporating elements related to 1-(4-chlorophenyl) have shown promising results against cancer cell lines and pathogenic strains, indicating their potential application in overcoming microbe resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

Molecular Docking and Structural Analysis

The molecular docking studies of similar compounds have provided inspiring data concerning their potential use in pharmaceutical applications, especially in the context of structure-activity relationships and the development of new therapeutic agents. These studies contribute to a deeper understanding of how such compounds can be optimized for better efficacy against specific targets (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).

Inverse Agonist Activity and Receptor Binding

Research into compounds with similar structural characteristics to 1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide has also explored their activity as inverse agonists, particularly in relation to cannabinoid receptors. These studies offer insights into the molecular interaction of these compounds with CB1 cannabinoid receptors, revealing the potential for developing new treatments that exploit these interactions for therapeutic benefit (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).

properties

IUPAC Name |

1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2/c17-12-5-3-11(4-6-12)16(7-1-2-8-16)15(21)19-13-9-14(20)18-10-13/h3-6,13H,1-2,7-10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEJDBSLRUPSCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CC(=O)NC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)cyclopentanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2549151.png)

![N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide](/img/structure/B2549154.png)

![1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2549155.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)

![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)

![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2549169.png)